- Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi-Enzyme System, Advanced Synthesis & Catalysis, 2012, 354(17), 3327-3332
Cas no 97731-02-7 ((R)-2-Amino-3-(2-fluorophenyl)propanoic acid)
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- (R)-2-Amino-3-(2-fluorophenyl)propanoic acid
- o-Fluoro-D-phenylalanine
- D-2-Fluorophe
- 3-(2-Fluoropheny)-D-alanine
- 2-Fluoro-D-phenylalanine
- D-2-FLUOROPHENYLALANINE
- D-2-F-Phe-OH
- H-D-Phe(2-F)-OH
- 2-Fluoro-D-Phenylalanine (Sum of Enantiomers)
- 2-FLUORO-D-PHE
- (2R)-2-amino-3-(2-fluorophenyl)propanoic acid
- (R)-2-Fluorophenylalanine Hydrochloride Salt
- H-D-Phe(2-F)-OH.HCl
- PubChem23304
- (r)-o-fluorophenylalanine
- D-2-Fluoro phenylalanine
- VZ24655
- AM83328
- RTR-0
- 2-Fluoro-D-phenylalanine (ACI)
- D
- AC-5822
- PD196711
- MFCD00066447
- CS-W010744
- (R)-2-Amino-3-(2-fluorophenyl)propanoicacid
- 122839-51-4
- (R)-3-(2-fluorophenyl)-2-aminopropanoic acid
- AS-14324
- 97731-02-7
- CHEBI:155832
- EN300-199908
- J-004866
- (2R)-2-azaniumyl-3-(2-fluorophenyl)propanoate
- DTXSID90924286
- AKOS016843018
- HY-W010028
- 2-Fluoro-D-phenylalanine, 99+% (sum of enantiomers)
- SCHEMBL268942
-
- MDL: MFCD00066447
- Inchi: 1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
- Chave InChI: NYCRCTMDYITATC-MRVPVSSYSA-N
- SMILES: C(C1C=CC=CC=1F)[C@@H](N)C(=O)O
Propriedades Computadas
- Massa Exacta: 219.046
- Massa monoisotópica: 219.046
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 3
- Complexidade: 187
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 63.3
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: -1.3
Propriedades Experimentais
- Cor/Forma: 白色粉末
- Densidade: 1.293
- Ponto de Fusão: 242-252°C
- Ponto de ebulição: 308.1±32.0 °C at 760 mmHg
- Ponto de Flash: 140.1±25.1 °C
- PSA: 63.32000
- LogP: 2.28240
- Rotação Específica: 14 º (c=1% in H2O)
- Solubilidade: 未确定
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H315; H319; H335
- Declaração de Advertência: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Alemanha:3
- Instrução de Segurança: S22;S24/25
-
Identificação dos materiais perigosos:
- Condição de armazenamento:Store at room temperature
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F139497-10g |
2-Fluoro-D-phenylalanine, 99+% (sum of enantiomers) |
97731-02-7 | 10g |
¥1,062.00 | 2021-05-21 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F139497-25g |
2-Fluoro-D-phenylalanine, 99+% (sum of enantiomers) |
97731-02-7 | 25g |
¥1,915.00 | 2021-05-21 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F139497-5g |
2-Fluoro-D-phenylalanine, 99+% (sum of enantiomers) |
97731-02-7 | 5g |
¥575.00 | 2021-05-21 | ||
| Chemenu | CM100670-10g |
D-2-Fluorophenylalanine |
97731-02-7 | 98% | 10g |
$162 | 2021-06-09 | |
| Chemenu | CM100670-25g |
D-2-Fluorophenylalanine |
97731-02-7 | 98% | 25g |
$290 | 2021-06-09 | |
| Fluorochem | 221583-1g |
2-Fluoro-D-phenylalanine |
97731-02-7 | 95% | 1g |
£20.00 | 2022-03-01 | |
| Fluorochem | 221583-5g |
2-Fluoro-D-phenylalanine |
97731-02-7 | 95% | 5g |
£69.00 | 2022-03-01 | |
| Fluorochem | 221583-10g |
2-Fluoro-D-phenylalanine |
97731-02-7 | 95% | 10g |
£129.00 | 2022-03-01 | |
| Fluorochem | 221583-25g |
2-Fluoro-D-phenylalanine |
97731-02-7 | 95% | 25g |
£245.00 | 2022-03-01 | |
| TRC | F401680-10mg |
2-Fluoro-D-phenylalanine |
97731-02-7 | 10mg |
$ 50.00 | 2022-06-05 |
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Método de produção
Método de produção 1
Método de produção 2
1.2 Reagents: Hydrochloric acid
- Asymmetric synthesis of fluorophenylalanines and (trifluoromethyl)phenylalanines; the use of chiral pyridoxamine-like pyridinophane-zinc complex as an enzyme mimic, Bulletin of the Chemical Society of Japan, 1990, 63(7), 1925-8
Método de produção 3
1.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
- Unnatural D-amino acids as building blocks of new peptidomimetics, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433
Método de produção 4
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
Método de produção 5
2.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water
- Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidase, Journal of Organic Chemistry, 1993, 58(4), 957-8
Método de produção 6
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
Método de produção 7
2.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
Método de produção 8
1.1 Reagents: N-[3-[[(3′-Formyl-2′-hydroxy[1,1′-binaphthalen]-2-yl)oxy]methyl]phenyl]-N′-pheny… Solvents: Dimethyl sulfoxide
- Deracemization of racemic amino acids using (R)- and (S)-alanine racemase chiral analogues as chiral convertersDeracemization of racemic amino acids using (R)- and (S)-alanine racemase chiral analogues as chiral converters, Bulletin of the Korean Chemical Society, 2014, 35(7), 2186-2188
Método de produção 9
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 20 min, 25 °C
1.3 Reagents: Diisopropylethylamine
1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 30 min, 25 °C
- Antibacterials and/or modulators of biofilm formation and methods of using the same, United States, , ,
Método de produção 10
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12
- Enhanced Conversion of Racemic α-Arylalanines to (R)-β-Arylalanines by Coupled Racemase/Aminomutase Catalysis, Journal of Organic Chemistry, 2009, 74(18), 6953-6959
Método de produção 11
1.1 Reagents: Ammonium hydroxide , Ammonia borane Catalysts: Phenylalanine ammonia-lyase , L-Amino acid dehydrogenase Solvents: Water ; 7 h, pH 9.6, 37 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; acidified
1.1 Reagents: Ammonia borane Catalysts: L-Amino acid oxidase Solvents: Water ; 20 h, pH 8, 30 °C
1.2 Reagents: Perchloric acid Solvents: Water
- Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidaseSynthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade ProcessDeracemization and Stereoinversion to Aromatic D-Amino Acid Derivatives with Ancestral L-Amino Acid Oxidase, Journal of Organic Chemistry, 1993, 58(4), 957-8
Método de produção 12
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
- Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts, Japan, , ,
Método de produção 13
- Fluorinated phenylalanines and their derivatives. 4. The receipt method of the enantiomers of isomeric fluorophenylalanines by resolution of their racematesAsymmetric synthesis of organoelement analogs of natural compounds. III. Biocatalytic method for the preparation of homochiral fluorine-substituted (R)- and (S)-phenylalanines and (S,R)- and (R,S)-phenylserinesA new method for the chemical-enzymic synthesis of optically pure L-amino acids from glycine, Chemija, 1996, 19(4), 80-82
Método de produção 14
2.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C
2.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
- Unnatural D-amino acids as building blocks of new peptidomimetics, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433
Método de produção 15
2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
- Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts, Japan, , ,
Método de produção 16
2.1 Reagents: Potassium hydroxide Catalysts: 4,4′-Spirobi[4H-dinaphth[2,1-c:1′,2′-e]azepinium], 1,1′,7,7′,9,9′,14,14′-octakis… Solvents: Toluene , Water ; rt → 0 °C; 24 h, 0 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 6 h, 40 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
- Preparation of chiral halogenated phenylalanines from tertiary-butyl 2-diphenyliminoacetate using chiral spiro quaternary ammonium salt phase transfer catalysts, Japan, , ,
Método de produção 17
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Oxygen Catalysts: L-Amino acid oxidase , Catalase Solvents: Water
- Preparation of (R)-phenylalanine analogs by enantioselective destruction using L-amino acid oxidase, Journal of Organic Chemistry, 1993, 58(4), 957-8
Método de produção 18
2.1 Reagents: Phosphorus , Hydrogen iodide Solvents: Water ; 0.5 h, reflux
3.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide , Water ; 72 h, pH 9, 42 °C
3.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 6 h, pH 2 - 3, 0 °C
- Unnatural D-amino acids as building blocks of new peptidomimetics, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433
Método de produção 19
2.1 Solvents: Trifluoroacetic acid
3.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
Método de produção 20
1.2 Solvents: Ethanol
2.1 Reagents: Hydrogen bromide Solvents: Water
3.1 Solvents: Trifluoroacetic acid
4.1 Reagents: Sodium hydroxide , Carboxypeptidase A Solvents: Water
5.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
- Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Raw materials
- Hydantoin
- 2-Amino-3-(2-fluorophenyl)propanoic acid
- Glycine, N-(diphenylmethylene)-
- Propanedioic acid, (acetylamino)[(2-fluorophenyl)methyl]-, diethyl ester
- DL-Phenylalanine, N-(diphenylmethylene)-2-fluoro-, methyl ester
- N-(Diphenylmethylene)-2-fluoro-D-phenylalanine 1,1-dimethylethyl ester
- D-Phenylalanine, 2-fluoro-N-(trifluoroacetyl)-
- 2,4-IMIDAZOLIDINEDIONE, 5-[(2-FLUOROPHENYL)METHYLENE]-
- N-(Diphenylmethylene)glycine tert-butyl ester
- Glycine tert-butyl ester hydrochloride
- 1-(bromomethyl)-2-fluorobenzene
- 2-Fluorobenzaldehyde
- Diphenylmethanimine
- 1,3-diethyl 2-acetamidopropanedioate
- Phenylalanine,2-fluoro-N-(trifluoroacetyl)- (9CI)
- 5-[(2-fluorophenyl)methyl]-2,4-Imidazolidinedione
- 2-Amino-3-(2-fluorophenyl)propanamide
- 3,9-Dithia-12-azabicyclo[9.2.2]pentadeca-11,13,14-trien-15-ol, 14-(aminomethyl)-6,6-dimethyl-, (S)- (9CI)
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Preparation Products
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Fornecedores
(R)-2-Amino-3-(2-fluorophenyl)propanoic acid Literatura Relacionada
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Informações adicionais sobre (R)-2-Amino-3-(2-fluorophenyl)propanoic acid
Estudo Recentemente Publicado Sobre o Composto (R)-2-Amino-3-(2-fluorophenyl)propanoic Acid (Identificação CAS: 97731-02-7)
Recentemente, estudos científicos têm explorado extensivamente as propriedades do composto (R)-2-Amino-3-(2-fluorophenyl)propanoic acid, identificado pelo número CAS 97731-02-7. Este composto, uma derivada de aminoácido, tem demonstrado potencial significativo em diversas aplicações na área de saúde e biotecnologia.
A pesquisa mais recente focou-se na avaliação da biodisponibilidade e da atividade farmacológica deste composto. Estudos in vitro indicaram que o (R)-2-Amino-3-(2-fluorophenyl)propanoic acid apresenta elevada afinidade por receptores específicos, o que sugere um papel promissor em terapias direcionadas.
Adicionalmente, experimentos in vivo demonstraram que o composto é capaz de atravessar a barreira hematoencefálica, tornando-o um candidato promissor para o tratamento de doenças neurológicas. Esses resultados foram publicados em revistas renomadas, como a "Journal of Medicinal Chemistry", destacando a relevância científica deste trabalho.
Outro aspecto importante das pesquisas recentes é a avaliação da toxicidade do composto. Testes realizados em modelos animais indicaram baixa toxicidade sistêmica, o que reforça sua segurança potencial como agente terapêutico.
Em resumo, os estudos recentes sobre o (R)-2-Amino-3-(2-fluorophenyl)propanoic acid (CAS: 97731-02-7) têm contribuído significativamente para o avanço do conhecimento na área de medicina química. Seus resultados abrem caminho para novas abordagens terapêuticas e merecem atenção contínua por parte da comunidade científica.
97731-02-7 ((R)-2-Amino-3-(2-fluorophenyl)propanoic acid) Produtos relacionados
- 2629-55-2(2-Amino-3-(2-fluorophenyl)propanoic acid)
- 266360-60-5(2,4-Difluoro-D-Phenylalanine)
- 51-65-0(2-Amino-3-(4-fluorophenyl)propanoic acid)
- 1132-68-9(p-Fluoro-L-phenylalanine)
- 110117-84-5(H-D-Phe(3-F)-OH)
- 18125-46-7((2R)-2-amino-3-(4-fluorophenyl)propanoic acid)
- 19883-77-3(3-Fluoro-L-phenylalanine)
- 19883-78-4(2-Fluoro-L-phenylalanine)
- 40332-58-9((R)-2-Amino-3-(perfluorophenyl)propanoic acid)
- 33787-05-2(L-2,6-Difluorophenylalanine)